

# Molecular weight and formula of Quinolin-3-ylmethanol

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## Compound of Interest

Compound Name: *Quinolin-3-ylmethanol*

Cat. No.: *B086302*

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## An In-depth Technical Guide to Quinolin-3-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Quinolin-3-ylmethanol**, a key building block in medicinal chemistry and materials science. This document details its chemical properties, a robust experimental protocol for its synthesis, and methods for its characterization, tailored for professionals in research and drug development.

## Core Properties of Quinolin-3-ylmethanol

**Quinolin-3-ylmethanol** is a heterocyclic compound featuring a quinoline ring substituted with a hydroxymethyl group at the 3-position. Its chemical and physical properties are summarized below.

Property	Value	Citation(s)
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	159.18 g/mol	<a href="#">[1]</a>
CAS Number	13669-51-7	<a href="#">[2]</a>
IUPAC Name	quinolin-3-ylmethanol	<a href="#">[1]</a>
Physical Form	Solid	

## Synthesis of Quinolin-3-ylmethanol

A common and effective method for the synthesis of **Quinolin-3-ylmethanol** is through the reduction of quinoline-3-carbaldehyde. A detailed experimental protocol for this transformation is provided below.

## Experimental Protocol: Reduction of Quinoline-3-carbaldehyde

Objective: To synthesize **Quinolin-3-ylmethanol** by the reduction of quinoline-3-carbaldehyde using sodium borohydride.

Materials:

- Quinoline-3-carbaldehyde
- Sodium borohydride (NaBH<sub>4</sub>)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

- Silica gel for column chromatography

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve quinoline-3-carbaldehyde (1.0 equivalent) in methanol.
- Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 equivalents) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
- Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO<sub>3</sub> solution.
- Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
- Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
- Purification: Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
- Characterization: Collect the fractions containing the desired product and concentrate under reduced pressure to yield **Quinolin-3-ylmethanol** as a solid. Confirm the structure and purity using NMR and IR spectroscopy.

## Characterization of Quinolin-3-ylmethanol

The structure and purity of the synthesized **Quinolin-3-ylmethanol** can be confirmed using standard analytical techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring system, a singlet for the methylene protons (-CH<sub>2</sub>-),

and a broad singlet for the hydroxyl proton (-OH). The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) in the range of  $\delta$  7.5-9.0 ppm. The methylene protons are expected to appear as a singlet around  $\delta$  4.8 ppm. The hydroxyl proton signal is typically observed between  $\delta$  2.0-5.0 ppm and its chemical shift can be concentration-dependent.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The aromatic carbons are expected to resonate in the region of  $\delta$  120-150 ppm. The methylene carbon (-CH<sub>2</sub>OH) should appear around  $\delta$  63 ppm.

## Infrared (IR) Spectroscopy

The IR spectrum of **Quinolin-3-ylmethanol** is expected to exhibit the following characteristic absorption bands. An FTIR spectrum of a film cast from chloroform has been reported.[1]

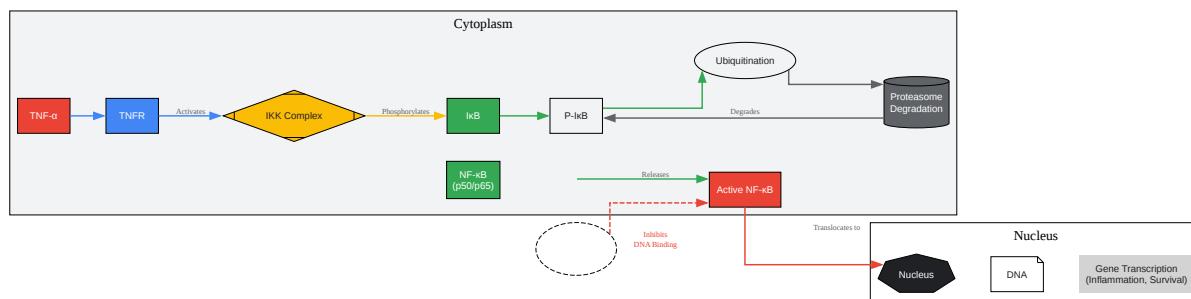
- O-H Stretch: A broad absorption band in the region of 3200-3600  $\text{cm}^{-1}$  due to the stretching vibration of the hydroxyl group.
- C-H Stretch (Aromatic): Sharp peaks above 3000  $\text{cm}^{-1}$  corresponding to the C-H stretching vibrations of the quinoline ring.
- C-H Stretch (Aliphatic): Absorptions just below 3000  $\text{cm}^{-1}$  for the C-H stretching of the methylene group.
- C=C and C=N Stretch: Multiple sharp bands in the 1400-1600  $\text{cm}^{-1}$  region, characteristic of the aromatic quinoline ring.
- C-O Stretch: A strong absorption band in the 1000-1250  $\text{cm}^{-1}$  range due to the C-O stretching of the primary alcohol.

## Biological Context and Signaling Pathways

Quinoline derivatives are a significant class of compounds in drug discovery, known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] One of the key mechanisms through which some quinoline compounds exert their effects is by modulating critical cellular signaling pathways. For instance, certain quinoline molecules have been identified as inhibitors of the canonical NF- $\kappa$ B (Nuclear Factor kappa-

light-chain-enhancer of activated B cells) signaling pathway.<sup>[5]</sup> This pathway is a pivotal regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

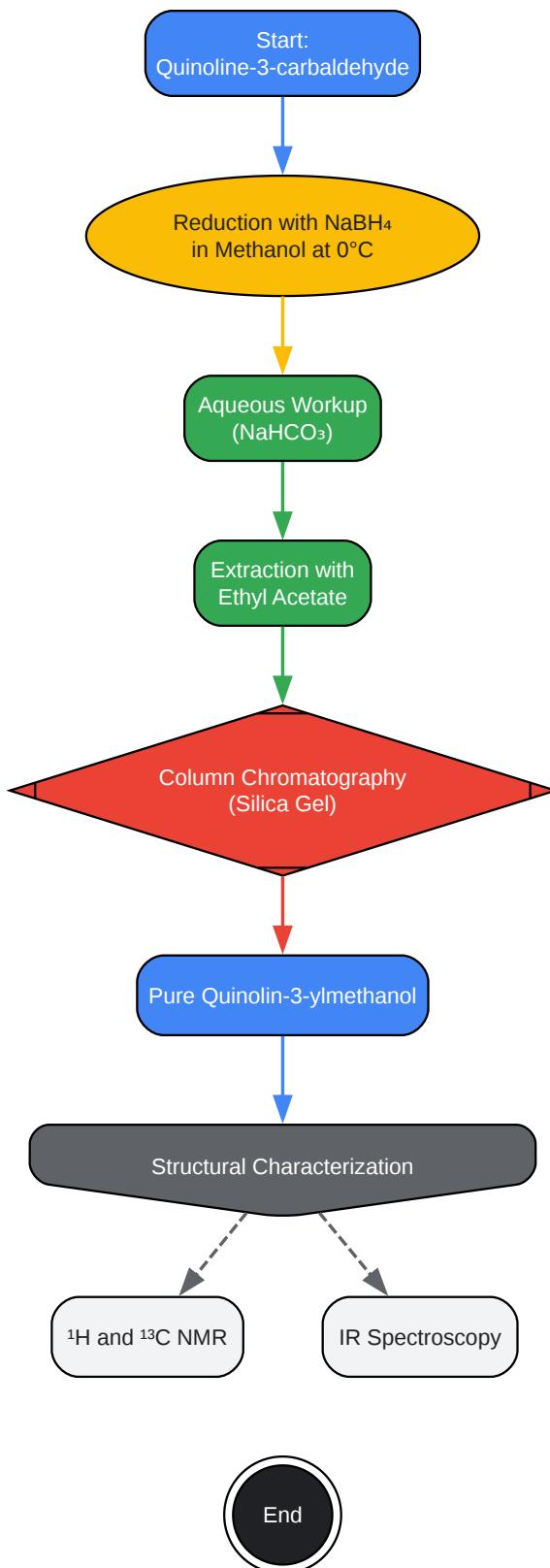
Below is a diagram illustrating the canonical NF-κB signaling pathway and a potential point of inhibition by quinoline derivatives.



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Caption: Canonical NF-κB signaling pathway with potential inhibition by quinoline derivatives.

The workflow for the synthesis and subsequent characterization of **Quinolin-3-ylmethanol** is depicted in the following diagram.



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Caption: Workflow for the synthesis and characterization of **Quinolin-3-ylmethanol**.

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